(3AR,7aR)-1,3-bis(2,4,6-trimethylbenzyl)octahydrobenzo[d][1,3,2]diazaphosphole 2-oxide
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Overview
Description
(3AR,7aR)-1,3-bis(2,4,6-trimethylbenzyl)octahydrobenzo[d][1,3,2]diazaphosphole 2-oxide is a complex organic compound with a unique structure that includes a diazaphosphole ring and multiple trimethylbenzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3AR,7aR)-1,3-bis(2,4,6-trimethylbenzyl)octahydrobenzo[d][1,3,2]diazaphosphole 2-oxide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 2,4,6-trimethylbenzylamine with a suitable phosphole precursor, followed by oxidation to form the 2-oxide derivative. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring consistent quality, and implementing safety measures. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(3AR,7aR)-1,3-bis(2,4,6-trimethylbenzyl)octahydrobenzo[d][1,3,2]diazaphosphole 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the 2-oxide back to its parent phosphole compound.
Substitution: The trimethylbenzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, inert atmos
Properties
Molecular Formula |
C26H36N2OP+ |
---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
(3aR,7aR)-1,3-bis[(2,4,6-trimethylphenyl)methyl]-3a,4,5,6,7,7a-hexahydrobenzo[d][1,3,2]diazaphosphol-2-ium 2-oxide |
InChI |
InChI=1S/C26H36N2OP/c1-17-11-19(3)23(20(4)12-17)15-27-25-9-7-8-10-26(25)28(30(27)29)16-24-21(5)13-18(2)14-22(24)6/h11-14,25-26H,7-10,15-16H2,1-6H3/q+1/t25-,26-/m1/s1 |
InChI Key |
AXLXAPRQQJEHSZ-CLJLJLNGSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)CN2[C@@H]3CCCC[C@H]3N([P+]2=O)CC4=C(C=C(C=C4C)C)C)C |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CN2C3CCCCC3N([P+]2=O)CC4=C(C=C(C=C4C)C)C)C |
Origin of Product |
United States |
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